6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a 3-fluorophenyl group and at the 5-position with a carbaldehyde functional group.
Properties
IUPAC Name |
6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-3-1-2-8(6-9)11-10(7-16)15-4-5-17-12(15)14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZNBCZTPKLGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with chloroacetic acid to yield the imidazo[2,1-b][1,3]thiazole core. The formylation at the 5-position can be achieved using Vilsmeier-Haack reaction conditions, involving phosphorus oxychloride and dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group at the 5-position can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been investigated for its potential as a bioactive molecule with various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising anticancer properties. For instance, certain compounds have shown potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, with IC50 values as low as 0.002 μM . The mechanism often involves inhibition of critical kinases that disrupt cancer cell proliferation.
- Antimicrobial Properties : Studies have demonstrated significant antimicrobial activity against various bacterial strains. For example, related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
- Anti-inflammatory Effects : The compound's structural characteristics contribute to its potential anti-inflammatory activities, making it a candidate for further exploration in inflammatory disease treatments.
The biological activity of this compound has been documented through various studies:
- Structure-Activity Relationship (SAR) : An analysis of related compounds has revealed that modifications in the side chains can significantly affect biological activity. For example, the introduction of different substituents on the imidazo[2,1-b][1,3]thiazole scaffold has been shown to enhance potency against specific cancer cell lines .
- Mechanism of Action : The compound may interact with biological targets such as enzymes or receptors. For instance, it could inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways crucial for disease progression .
Industrial Applications
In addition to its medicinal applications, this compound has potential uses in industrial settings:
- Material Science : The compound may be utilized in developing advanced materials with specific electronic or optical properties due to its unique electronic structure .
Data Table: Biological Activities Overview
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MV4-11 (AML cell line) | 0.002 μM | |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Anti-inflammatory | Various models | Not specified |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives for their anticancer properties. The most active compound demonstrated significant efficacy against AML cell lines through the inhibition of FLT3 kinase .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of thiazole derivatives similar to this compound. Results indicated strong antimicrobial activity against several bacterial strains, suggesting that modifications to the thiazole structure could lead to new treatments for bacterial infections .
Mechanism of Action
The exact mechanism of action for 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations
The imidazo[2,1-b]thiazole scaffold is common among these compounds, with differences arising in the substituents on the phenyl ring and the functional group at the 5-position. Key analogs include:
Table 1: Structural Comparison of Key Analogs
Functional Differences
CAR Agonism and CYP Induction
CITCO, the most well-studied analog, acts as a selective CAR agonist. It binds directly to phosphorylated CAR, triggering nuclear translocation and transcriptional activation of CYP genes (e.g., CYP2B6, CYP3A4) involved in drug metabolism . In human hepatocytes, CITCO upregulated CYP2B6 expression by 2.19-fold and downregulated CYP2E1 by 0.86-fold . The oxime group in CITCO is critical for its activity, likely forming hydrogen bonds with CAR’s ligand-binding domain .
In contrast, the target compound lacks the oxime modification, which may reduce its CAR-binding affinity.
Therapeutic Potential
CITCO demonstrates anti-cancer properties, inhibiting brain tumor stem cell (BTSC) growth in vitro and in xenograft models .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted analogs (e.g., CITCO’s 4-chlorophenyl) show stronger CAR activation than meta-substituted derivatives, likely due to optimal receptor pocket fitting .
- Functional Groups : The oxime group in CITCO enhances solubility and binding specificity. Carbaldehyde analogs may exhibit reduced potency due to the absence of this moiety .
- Electron Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the para position improve CAR affinity compared to electron-donating groups (e.g., -CH₃) .
Biological Activity
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole class. The incorporation of a fluorophenyl group at the 6-position and a carbaldehyde functional group at the 5-position enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Structural Characteristics
The unique structure of this compound is crucial for its biological activity. The presence of the fluorine atom is known to influence electronic properties and enhance interactions with biological targets. The compound's structural configuration allows it to participate in various chemical reactions that can lead to significant biological effects.
Biological Activity Overview
Numerous studies have investigated the biological activities of imidazo[2,1-b][1,3]thiazole derivatives. The following sections summarize key findings related to the biological activities of this compound.
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit promising anticancer properties. For instance:
- Structure-Activity Relationship (SAR) Analysis : A study on related compounds showed that certain derivatives demonstrated potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. The most active compound from this series exhibited an IC50 value of 0.002 μM against the MV4-11 cell line, indicating strong anticancer potential .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves inhibition of specific kinases such as FLT3. This inhibition disrupts critical signaling pathways necessary for cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been documented:
- In Vitro Studies : Compounds similar to this compound have been tested against various bacterial strains. Notably, certain derivatives showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is another area of interest:
- Inflammation Models : Compounds in this class have been evaluated in models of inflammation where they demonstrated the ability to reduce inflammatory markers significantly . This suggests that this compound may also contribute to therapeutic strategies for inflammatory diseases.
Data Summary
| Biological Activity | IC50/Effectiveness | References |
|---|---|---|
| Anticancer (AML) | IC50: 0.002 μM | |
| Antimicrobial | MIC: 0.22 - 0.25 μg/mL | |
| Anti-inflammatory | Significant reduction |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Case Study on AML : A specific derivative showed high potency against AML cell lines with detailed SAR analysis revealing critical structural features necessary for activity .
- Antimicrobial Efficacy : Another study evaluated a series of thiazole derivatives and found that those with similar structural motifs exhibited strong antimicrobial activity against multiple strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
